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Compound of Interest

Compound Name: 2-Chloro-4-propoxybenzaldehyde

CAS No.: 1263283-82-4

Cat. No.: B15132450

Get Quote

CAS Number: 1263283-82-4 Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol

Executive Summary & Application Context
This technical guide addresses the physicochemical characterization and synthesis of 2-
Chloro-4-propoxybenzaldehyde, a specialized intermediate used in the development of

alkoxy-substituted aryl pharmaceuticals and agrochemicals. Accurate determination of its

melting point (MP) and boiling point (BP) is not merely a cataloging exercise; it is the primary

metric for assessing process purity during scale-up.

As a Senior Application Scientist, I emphasize that while predicted data exists, experimental

validation is critical. This molecule typically presents as a low-melting solid or viscous oil,

making its phase transition behavior a sensitive indicator of solvent occlusion or isomeric

impurities.

Physicochemical Properties Profile
The following data aggregates predicted thermodynamic values with standard experimental

expectations for this structural class.
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Table 1: Core Physical Data
Property

Value
(Predicted/Lit.)

Experimental
Validation Method

Significance

Boiling Point
257.3°C (at 760

mmHg)

DSC or Vacuum

Distillation

Critical for purification

strategy (requires high

vacuum).[1]

Melting Point
< 50°C (Likely 30–

45°C)

Differential Scanning

Calorimetry (DSC)

Low MP indicates

difficulty in

crystallization; zone

refining may be

needed.

Flash Point 107.9°C Closed Cup Tester
Safety parameter for

reactor heating limits.

Density ~1.18 g/cm³ Pycnometer

Essential for mass-

transfer calculations in

biphasic reactions.

Technical Insight: The presence of the ortho-chloro substituent typically increases the melting

point relative to the parent 4-propoxybenzaldehyde (which is a liquid) due to increased

molecular symmetry and weight. However, the flexible propoxy chain disrupts crystal packing,

often resulting in a "waxy" solid that melts near body temperature.

Synthesis & Purification Protocol
To obtain high-purity material for MP/BP determination, a self-validating synthesis via

Williamson Etherification is recommended. This route minimizes side reactions common in

direct formylation.

Reaction Logic
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Precursor: 2-Chloro-4-hydroxybenzaldehyde (CAS 56962-10-8) Reagent: 1-Bromopropane

Mechanism: SN2 Nucleophilic Substitution

Step-by-Step Methodology
Solvation: Dissolve 2-Chloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/g).

Checkpoint: Solution must be clear/yellow. Turbidity implies wet solvent.

Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir at 25°C for 30 mins.

Observation: Color shift to deep orange/red indicates phenoxide formation.

Alkylation: Add 1-Bromopropane (1.2 eq) dropwise. Heat to 80°C for 4–6 hours.

Validation: Monitor TLC (Hexane:EtOAc 4:1). The starting phenol (lower R_f) must

disappear.

Quench & Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with

1M NaOH (removes unreacted phenol) followed by Brine.

Purification (Critical for MP/BP):

Primary: Vacuum distillation (0.5 mmHg). Product distills at ~130–140°C.

Secondary: If solid, recrystallize from cold Hexane/Ethanol (9:1).

Visualization of Workflows
Figure 1: Synthesis & Process Control Pathway
The following diagram outlines the logical flow from raw materials to validated product,

highlighting Critical Process Parameters (CPPs).
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Click to download full resolution via product page

Caption: Figure 1. Synthesis workflow with integrated Quality Control (QC) checkpoint to

ensure conversion prior to workup.

Figure 2: Thermal Analysis Logic (MP/BP Determination)
This flowchart guides the researcher in selecting the correct analytical technique based on the

physical state of the isolated product.
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Caption: Figure 2. Decision tree for accurate thermal characterization based on the sample's

physical state.

Experimental Validation Standards
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Melting Point Determination (DSC Protocol)
For this compound, visual capillary methods may be ambiguous due to potential "sweating"

before melting. Differential Scanning Calorimetry (DSC) is the gold standard.

Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

Program: Equilibrate at 0°C, then ramp at 5°C/min to 150°C.

Analysis: The melting point is defined as the onset temperature of the endothermic peak, not

the peak maximum.

Boiling Point Correction
If measuring BP under vacuum (common for this high-boiling aldehyde), use the Nomograph

for Boiling Point Correction or the Clausius-Clapeyron approximation:

Note: This approximation is valid for non-associating liquids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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